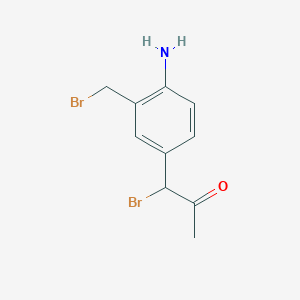

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one

Description

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at the para position and a bromomethyl (-CH₂Br) group at the meta position. The propan-2-one moiety is further brominated at the α-carbon, resulting in a highly reactive structure.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[4-amino-3-(bromomethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3 |

InChI Key |

OAPPQMNHDSESEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)N)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthesis Route

Based on patent literature and chemical data, a representative synthetic approach involves the following key steps:

Step 1: Synthesis of 3-Amino-4-bromophenol Intermediate

- Starting from 3-nitro-4-aminophenol , a diazotization reaction is performed by dissolving it in hydrobromic acid and adding sodium nitrite at 0-10°C.

- This forms a diazonium salt intermediate.

- Subsequent bromination by cuprous bromide in hydrobromic acid at 40-50°C yields 3-nitro-4-bromophenol .

- Reduction of the nitro group to amino is achieved using hydrazine hydrate in ethanol with an iron oxide catalyst at 50-100°C for 2-5 hours, producing 3-amino-4-bromophenol with high purity (~95%) and good yield.

Step 2: Introduction of Bromomethyl Group

- Bromomethylation of the aromatic ring at the 3-position (relative to the amino group) is conducted through bromination of the methyl substituent or via side-chain functionalization.

- This step requires careful control to avoid over-bromination or side reactions.

- Specific reagents and conditions for this bromomethylation are less commonly detailed but generally involve bromine or brominating agents under mild conditions.

Step 3: Formation of Alpha-Bromo Ketone Side Chain

- The propan-2-one moiety with a bromine at the alpha position is introduced typically by bromination of the corresponding acetophenone derivative.

- Bromination of 1-(4-amino-3-(bromomethyl)phenyl)propan-2-one with bromine or N-bromosuccinimide (NBS) under controlled conditions (often UV light or mild heating) yields the target compound.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization | 3-nitro-4-aminophenol + NaNO2 in HBr, 0-10°C, 1-3 h | High | Formation of diazonium salt |

| 2 | Bromination | Cuprous bromide in 40-48 wt% HBr, 40-50°C, 1 h | 95 | Produces 3-nitro-4-bromophenol |

| 3 | Reduction | Hydrazine hydrate (80 wt%), Fe2O3 catalyst, ethanol, 50-100°C, 2-5 h | High | Converts nitro to amino group |

| 4 | Bromomethylation | Brominating agent (Br2 or NBS), mild conditions | Moderate | Introduces bromomethyl substituent |

| 5 | Alpha-bromination | Bromine or NBS, controlled temperature, possible UV light | Moderate | Forms bromopropan-2-one side chain |

Alternative Synthetic Routes and Considerations

- Some patents describe the use of 2-(4-methylphenyl)propionic acid derivatives as precursors, which undergo bromination and functional group transformations to yield bromomethyl derivatives, but these may involve hazardous reagents like sodium cyanide and high-pressure hydrogenation, increasing cost and safety risks.

- The preferred industrial methods avoid toxic reagents and emphasize mild, environmentally friendly conditions.

- The use of hydrobromic acid and cuprous bromide is common for bromination steps due to their efficiency and selectivity.

Data Table Summary of Key Properties and Synthetic Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C10H11Br2NO |

| Molecular Weight | 321.01 g/mol |

| Key Intermediates | 3-Amino-4-bromophenol, 3-nitro-4-bromophenol |

| Bromination Agents | Cuprous bromide, bromine, N-bromosuccinimide |

| Reduction Agents | Hydrazine hydrate, iron oxide catalyst |

| Reaction Temperatures | 0-10°C (diazotization), 40-50°C (bromination), 50-100°C (reduction) |

| Typical Reaction Times | 1-3 h (diazotization), 1 h (bromination), 2-5 h (reduction) |

| Purity of Intermediates | ~95% (3-nitro-4-bromophenol) |

| Solvents Used | Hydrobromic acid solution, ethanol |

Research Findings and Industrial Relevance

- The described synthetic methods are optimized for industrial scalability, featuring mild conditions, high yields, and reduced environmental impact.

- The stepwise approach allows for selective functionalization, minimizing side reactions and impurities.

- The compound’s dual bromination (aromatic bromomethyl and alpha-bromo ketone) enables its use as a versatile intermediate in organic synthesis, particularly in medicinal chemistry.

- Safety considerations favor avoiding toxic reagents like sodium cyanide and high-pressure hydrogenation, guiding the choice of reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized or reduced forms of the compound.

- Coupled products with various organic groups.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanones

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8)

- Structural Difference : Chlorine replaces the α-bromine atom.

- Properties: Lower molecular weight (276.56 g/mol vs. 322.01 g/mol for the bromo analog) and density (1.538 g/cm³ predicted). The pKa of the amino group is slightly higher (2.93 vs. ~2.7 predicted for the bromo compound), indicating reduced acidity due to chlorine’s weaker electron-withdrawing effect .

- Reactivity : Less reactive in nucleophilic substitutions compared to bromine, making it less favorable in Suzuki-Miyaura couplings.

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS 1804221-53-1)

Chalcone Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structural Difference: Features an α,β-unsaturated ketone (enone) system instead of a saturated propanone.

- Synthesis : Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by dehydrohalogenation .

- Reactivity: The conjugated enone system enables Michael additions and Diels-Alder reactions, unlike the saturated propanone in the target compound .

1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one (CAS 131888-13-6)

- Structural Difference: Contains a dimethylamino (-NMe₂) group and an enone system.

Heterocyclic Brominated Compounds

2-[3-(Bromomethyl)phenyl]thiophene

- Structural Difference: Thiophene ring replaces the propanone moiety.

- Properties : Higher thermal stability (mp 57°C) due to aromatic thiophene. The bromomethyl group enables functionalization for polymer synthesis .

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structural Difference : Indole core with a sulfonyl group.

- Applications: Studied for antitumor activity, highlighting how heterocycles influence bioactivity compared to simple phenylpropanones .

Biological Activity

1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C10H12Br2N2O

- Molecular Weight : Approximately 321.01 g/mol

The presence of an amino group, brominated aromatic ring, and a ketone functional group contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor interactions.

- Halogen Bonding : The bromine atoms may engage in halogen bonding, which can enhance interactions with biological targets.

- Electrophilic Reactivity : The bromomethyl substituent enhances the compound's electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on biomolecules.

Biological Activities

Preliminary studies suggest that compounds with similar structures may exhibit various biological properties, including:

- Antimicrobial Activity : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Properties : Similar compounds have shown anticancer activity, suggesting that this compound may also have therapeutic potential in oncology.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Amino-3-methylphenyl)-1-bromopropan-2-one | C10H12BrNO | Contains a methyl group instead of a bromomethyl |

| 1-(4-Amino-3-chloromethylphenyl)-1-bromopropan-2-one | C10H11BrClNO | Substituted with chlorine instead of bromine |

| 1-(4-Amino-3-nitrophenyl)-1-bromopropan-2-one | C10H10BrN2O2 | Contains a nitro group which may enhance reactivity |

These comparisons highlight variations in substituents that can influence both chemical properties and biological activities, emphasizing the distinctiveness of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of similar structures possess significant antimicrobial properties. The ability to inhibit bacterial growth was notably observed in compounds featuring amino and halogen functionalities.

- Cancer Cell Line Testing : In vitro studies using various cancer cell lines indicated that compounds similar to this compound exhibited cytotoxic effects, suggesting potential applications in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 1-(4-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one, and how are intermediates purified?

The synthesis typically involves bromination and functional group protection. For example, brominated aromatic intermediates (e.g., 4-bromobenzaldehyde derivatives) are coupled with propanone precursors via nucleophilic substitution or Wittig-like reactions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using solvents like ethanol or dichloromethane. Purity validation requires HPLC or TLC with UV visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify bromomethyl and amino groups. Aromatic protons appear at δ 6.8–7.5 ppm, while brominated carbons resonate near δ 30–40 ppm in C spectra .

- IR : Stretching vibrations for C=O (~1700 cm) and N–H (3300–3500 cm) confirm ketone and amine functionalities .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight and bromine isotope patterns .

Q. What safety protocols are essential when handling this compound?

Due to bromine’s reactivity and potential toxicity:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin contact; wash immediately with soap if exposed.

- Store in amber vials at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software determines bond angles, stereochemistry, and packing interactions. For example, the bromomethyl group’s orientation relative to the amino group can be confirmed via anisotropic displacement parameters. Twinning or disorder in crystals may require iterative refinement with SHELXD .

Q. What computational methods optimize reaction conditions to minimize byproducts?

- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in bromination steps .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., enolates) and adjust temperature/pH .

Q. How do researchers address contradictions in reported synthetic yields?

Discrepancies often arise from:

- Reagent Purity : Use freshly distilled allyl chloride or brominating agents to avoid side reactions .

- Catalyst Selection : Compare Pd-catalyzed vs. radical-initiated bromination efficiencies .

- Statistical meta-analysis of literature data (e.g., Bayesian regression) identifies optimal conditions .

Q. What strategies stabilize reactive intermediates during synthesis?

Q. How is the compound’s bioactivity assessed in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.